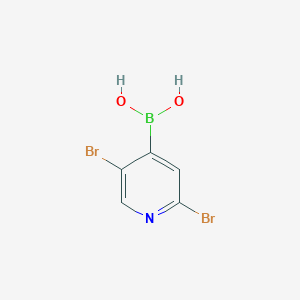
(2,5-Dibromopyridin-4-yl)boronic acid
概要
説明
“(2,5-Dibromopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 . It is stored under an inert atmosphere and in a freezer, under -20°C .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which “this compound” is a part of, can be achieved by [4+2] cycloaddition .Molecular Structure Analysis
The molecular weight of “this compound” is 280.71 . The InChI code for this compound is 1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to interact with cis-diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20°C .科学的研究の応用
(2,5-Dibromopyridin-4-yl)boronic acid has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers materials. It is also used in the synthesis of metal-organic frameworks, which are used in a variety of fields such as catalysis, gas storage, and drug delivery. Additionally, it has been used in the synthesis of a variety of small molecule inhibitors, which are used in biological research.
作用機序
The mechanism of action of (2,5-Dibromopyridin-4-yl)boronic acid is not yet fully understood. It is believed that the boron atom in the compound acts as a Lewis acid, which allows it to interact with a variety of molecules. This interaction can result in a variety of effects, including the formation of new chemical bonds or the activation of existing chemical bonds. Additionally, the boron atom may also be involved in the formation of hydrogen bonds, which can further influence the chemical reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have a variety of effects on biological systems. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy. Additionally, it has been shown to have an inhibitory effect on the activity of certain proteins, which could potentially lead to a variety of physiological effects.
実験室実験の利点と制限
(2,5-Dibromopyridin-4-yl)boronic acid has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and its unique properties make it a useful tool for a variety of scientific applications. Additionally, it is stable in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it has a low solubility in water, which can be a limitation when using it in aqueous solutions.
将来の方向性
There are a variety of potential future directions for (2,5-Dibromopyridin-4-yl)boronic acid. One potential area of research is the development of new methods for synthesizing the compound. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential of using the compound in metal-organic frameworks and other applications. Finally, further research could be done to explore the potential of using the compound as an inhibitor of enzymes or proteins.
Safety and Hazards
特性
IUPAC Name |
(2,5-dibromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYVWMBVVVLFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656457 | |
| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031843-77-2 | |
| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



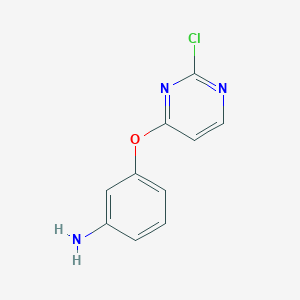
![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)
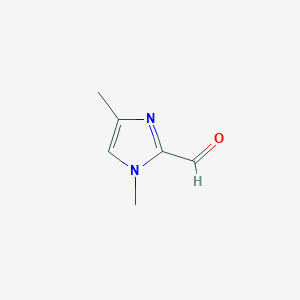
![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)
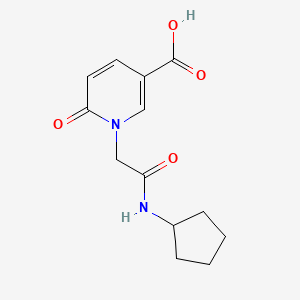
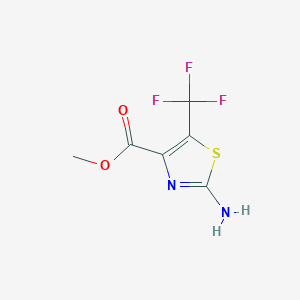
![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)
![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)
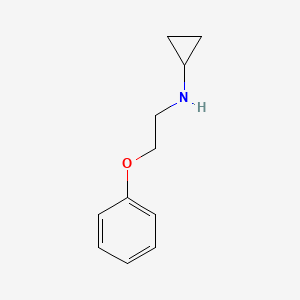
![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)
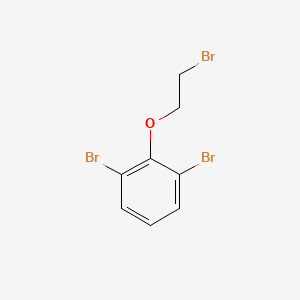
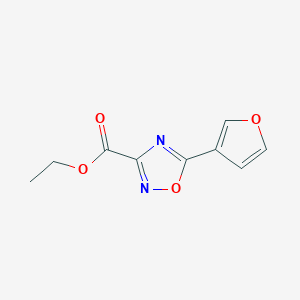
![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)
![(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol](/img/structure/B1386594.png)